

# A Technical Guide to 4-Chlorobenzamide: Molecular Profile and Synthesis

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## Compound of Interest

Compound Name: 4-Chlorobenzamide

Cat. No.: B146232

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This document provides a comprehensive technical overview of **4-Chlorobenzamide**, a significant chemical intermediate in the synthesis of various organic compounds. The guide details its core molecular properties, provides established experimental protocols for its synthesis and analysis, and presents a visual representation of its synthetic pathway.

## Core Molecular and Physical Properties

**4-Chlorobenzamide**, with the CAS number 619-56-7, is a substituted aromatic amide. Its molecular structure consists of a benzene ring substituted with both a chlorine atom and an amide group in the para (1,4) positions. This substitution pattern is crucial to its reactivity and physical characteristics.

## Quantitative Data Summary

The key quantitative properties of **4-Chlorobenzamide** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	155.58 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	619-56-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Melting Point	172-176 °C	<a href="#">[4]</a> <a href="#">[8]</a>
Boiling Point	290.2 ± 23.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.2187 g/cm <sup>3</sup> (Rough Estimate)	<a href="#">[4]</a>
IUPAC Name	4-chlorobenzamide	<a href="#">[1]</a> <a href="#">[7]</a>
Synonyms	p-Chlorobenzamide, Benzamide, 4-chloro-	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
SMILES	<chem>C1=CC(=CC=C1C(=O)N)Cl</chem>	<a href="#">[5]</a> <a href="#">[7]</a>
InChIKey	BLNVISNJTIRAHF- UHFFFAOYSA-N	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>

## Synthesis and Analysis Protocols

The most common and efficient laboratory synthesis of **4-Chlorobenzamide** is a two-step process starting from 4-Chlorobenzoic acid. This involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

### Experimental Protocol 1: Synthesis of 4-Chlorobenzoyl Chloride

This procedure details the conversion of 4-Chlorobenzoic acid to 4-Chlorobenzoyl chloride using thionyl chloride.

Materials:

- 4-Chlorobenzoic acid

- Thionyl chloride ( $\text{SOCl}_2$ )
- Toluene (or other suitable anhydrous solvent)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle

#### Methodology:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Chlorobenzoic acid (1.0 equivalent) in toluene.
- Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the suspension at room temperature.
- Heat the mixture to reflux (approximately  $70\text{-}80^\circ\text{C}$ ) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl evolution.<sup>[9]</sup>
- Once the reaction is complete and the solution becomes clear, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).
- The resulting crude 4-Chlorobenzoyl chloride, often a brown oil, can be used in the next step without further purification or can be purified by fractional distillation under vacuum.<sup>[9]</sup>

## Experimental Protocol 2: Synthesis of 4-Chlorobenzamide

This protocol outlines the amidation of 4-Chlorobenzoyl chloride to yield the final product. This method is adapted from analogous procedures for primary amide synthesis.

#### Materials:

- 4-Chlorobenzoyl chloride

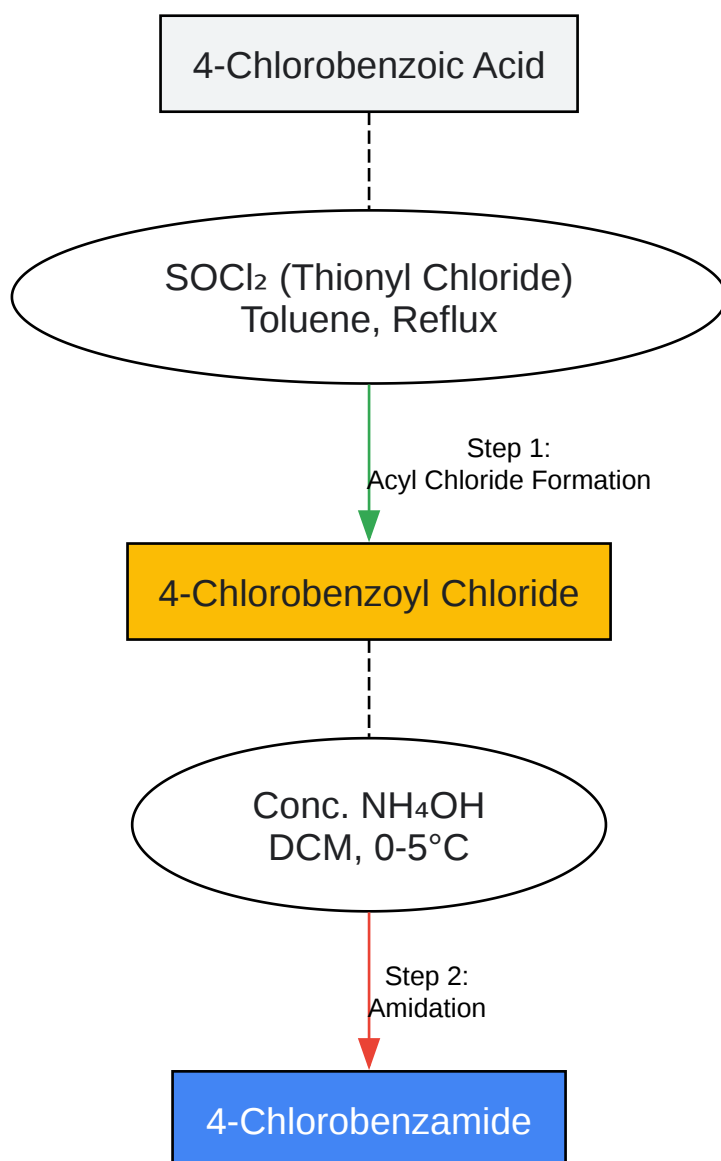
- Concentrated ammonium hydroxide ( $\text{NH}_4\text{OH}$ )
- Dichloromethane (DCM) or other suitable organic solvent
- Ice bath
- Stirring apparatus
- Vacuum filtration setup (Büchner funnel)

#### Methodology:

- Dissolve the crude 4-Chlorobenzoyl chloride (1.0 equivalent) in dichloromethane in a flask.
- Cool the flask in an ice bath to 0-5°C.
- While stirring vigorously, slowly add concentrated ammonium hydroxide (an excess, typically 2-3 equivalents) dropwise to the solution. A white precipitate of **4-Chlorobenzamide** will form immediately.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
- Filter the solid product under vacuum using a Büchner funnel.
- Wash the collected white solid with cold deionized water to remove any ammonium salts.
- Dry the purified **4-Chlorobenzamide** product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or water if required.

## Synthetic Pathway Visualization

The logical workflow for the synthesis of **4-Chlorobenzamide** from 4-Chlorobenzoic acid is illustrated below. This two-step pathway highlights the key reagents and intermediate product.



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Caption: Two-step synthesis of **4-Chlorobenzamide** from 4-Chlorobenzoic acid.

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